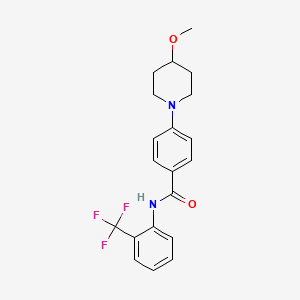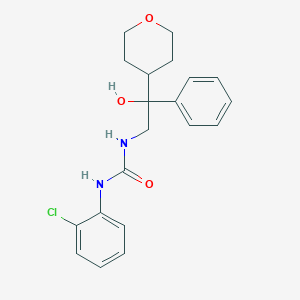
1-(2-chlorophenyl)-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H23ClN2O3 and its molecular weight is 374.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Gel Properties
One study explored hydrogel formation using a structurally related compound, demonstrating that hydrogels' morphology and rheology can be significantly influenced by the identity of anions. This research highlights the potential for tuning the physical properties of gels, which could be relevant for applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Corrosion Inhibition
Another study focused on pyran-2-one derivatives, closely related to the compound , evaluating their performance as corrosion inhibitors for mild steel in acidic media. This suggests potential applications of similar compounds in protecting metals from corrosion, which is crucial for extending the lifespan of industrial materials (El Hattak et al., 2021).
Antibacterial and Antifungal Activity
Research on heterocyclic compounds containing a sulfonamido moiety, which is structurally related, indicates significant antibacterial and antifungal activities. This points to the potential for developing new antimicrobial agents based on the structural framework of the given compound (Azab, Youssef, & El-Bordany, 2013).
Electrochemical and Thermodynamic Properties
A study investigated the corrosion behavior of mild steel in hydrochloric acid solution containing organic compounds structurally related to the compound . The findings provide insights into the electrochemical and thermodynamic properties that influence corrosion inhibition, suggesting applications in industrial processes to prevent metal degradation (Bahrami & Hosseini, 2012).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-17-8-4-5-9-18(17)23-19(24)22-14-20(25,15-6-2-1-3-7-15)16-10-12-26-13-11-16/h1-9,16,25H,10-14H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMBXGKOBFOUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NC2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2869735.png)
![N-[2-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2869740.png)

![N~1~,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine](/img/structure/B2869742.png)

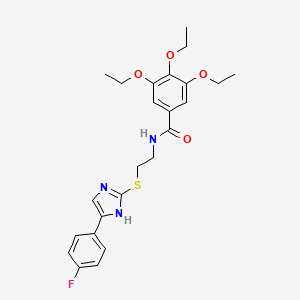
![3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2869746.png)
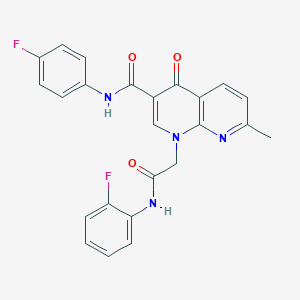
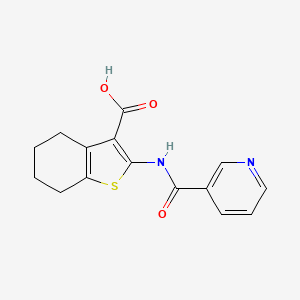
![Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2869751.png)
![N-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2869753.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2869754.png)
![(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2869755.png)
